1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
1,4-DIMETHYL-6-NITRO-7-{[(OXOLAN-2-YL)METHYL]AMINO}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its nitro group, oxolane moiety, and tetrahydroquinoxaline core, making it a subject of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL-6-NITRO-7-{[(OXOLAN-2-YL)METHYL]AMINO}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Nitration: Introduction of the nitro group is usually done via nitration reactions using nitric acid and sulfuric acid.
Substitution with Oxolane Moiety: The oxolane moiety can be introduced through nucleophilic substitution reactions, where the oxolane derivative reacts with the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL-6-NITRO-7-{[(OXOLAN-2-YL)METHYL]AMINO}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound could be used in the development of new materials, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-DIMETHYL-6-NITRO-7-{[(OXOLAN-2-YL)METHYL]AMINO}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the nitro and oxolane groups.
1,4-DIMETHYLQUINOXALINE: Similar structure but without the nitro and oxolane moieties.
6-NITROQUINOXALINE: Contains the nitro group but lacks the oxolane and tetrahydro modifications.
Uniqueness
1,4-DIMETHYL-6-NITRO-7-{[(OXOLAN-2-YL)METHYL]AMINO}-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4O5 |
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Molecular Weight |
334.33 g/mol |
IUPAC Name |
1,4-dimethyl-6-nitro-7-(oxolan-2-ylmethylamino)quinoxaline-2,3-dione |
InChI |
InChI=1S/C15H18N4O5/c1-17-12-6-10(16-8-9-4-3-5-24-9)11(19(22)23)7-13(12)18(2)15(21)14(17)20/h6-7,9,16H,3-5,8H2,1-2H3 |
InChI Key |
ACGOCDJGTLANQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCC3CCCO3)[N+](=O)[O-])N(C(=O)C1=O)C |
Origin of Product |
United States |
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